molecular formula C5H12ClNO2S B8045353 (R)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride

(R)-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B8045353
M. Wt: 185.67 g/mol
InChI Key: QXTFWVCBUONAOS-NUBCRITNSA-N
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Description

®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C4H10ClNO2S It is a derivative of tetrahydrothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of tetrahydrothiophene.

    Oxidation: Tetrahydrothiophene is oxidized to form tetrahydrothiophene 1,1-dioxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amination: The resulting tetrahydrothiophene 1,1-dioxide is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.

    Resolution: The racemic mixture of the product is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfur and nitrogen atoms.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving sulfur metabolism.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the sulfone group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: Lacks the amino group, making it less versatile in certain applications.

    3-Aminotetrahydrothiophene: Lacks the sulfone group, affecting its reactivity and stability.

    3-Methyltetrahydrothiophene:

Uniqueness

®-3-Amino-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride is unique due to the presence of both the amino and sulfone groups in its structure. This combination enhances its reactivity and allows for a wide range of chemical modifications and applications. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.

Properties

IUPAC Name

(3R)-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(6)2-3-9(7,8)4-5;/h2-4,6H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTFWVCBUONAOS-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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